
Pomalidomide-5-C11-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5-C11-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be connected to a ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera), a technology used to degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C11-NH2 (hydrochloride) involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods
Industrial production of Pomalidomide-5-C11-NH2 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure a purity greater than 99% .
化学反应分析
Types of Reactions
Pomalidomide-5-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can be coupled with other molecules via peptide coupling reactions, especially when forming PROTACs.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and phosphonium salts.
Solvents: Organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Reaction Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation.
Major Products Formed
The major products formed from these reactions are typically conjugates of Pomalidomide-5-C11-NH2 (hydrochloride) with other ligands or proteins, which are used in various research applications .
科学研究应用
Pomalidomide-5-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs, which are employed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes
作用机制
Pomalidomide-5-C11-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s ability to recruit CRBN and form PROTACs allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy .
相似化合物的比较
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but less potent.
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and antineoplastic properties.
Pomalidomide: The parent compound of Pomalidomide-5-C11-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5-C11-NH2 (hydrochloride) is unique due to its specific design as a CRBN ligand, which allows it to be used in the formation of PROTACs. This capability distinguishes it from other similar compounds and enhances its utility in targeted protein degradation .
属性
分子式 |
C24H35ClN4O4 |
|---|---|
分子量 |
479.0 g/mol |
IUPAC 名称 |
5-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-26-17-10-11-18-19(16-17)24(32)28(23(18)31)20-12-13-21(29)27-22(20)30;/h10-11,16,20,26H,1-9,12-15,25H2,(H,27,29,30);1H |
InChI 键 |
PBUSIUNWHXRGHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


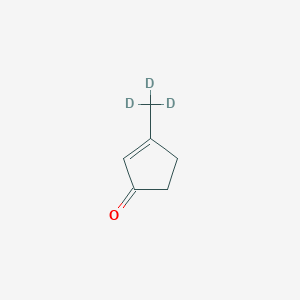
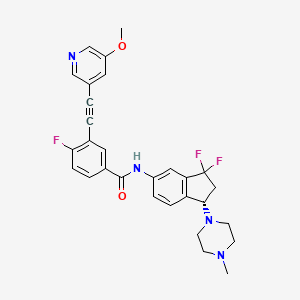
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
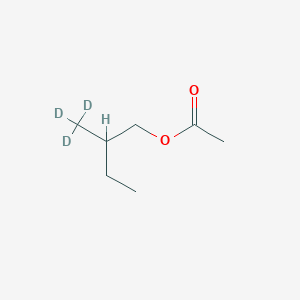
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
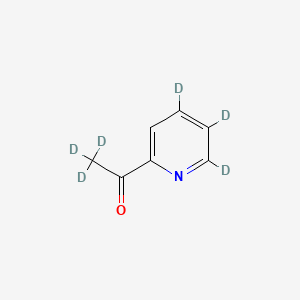
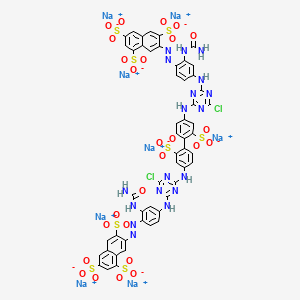
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


